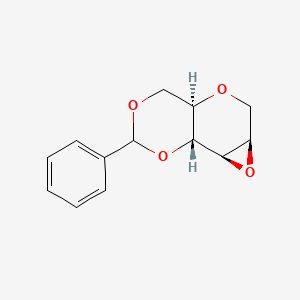

1,5:2,3-Dianhydro-4,6-O-benzylidene-D-mannitol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,5:2,3-Dianhydro-4,6-O-benzylidene-D-mannitol is a multifaceted pharmaceutical intermediate . It exhibits exceptional potential as an anti-diabetic therapeutic agent . It is also a stable blocked sugar for chiral synthesis and asymmetric reduction .

Synthesis Analysis

This compound has been the subject of intense preclinical investigation, with extensive studies highlighting its capacity to synthesize compounds that demonstrate varying levels of intrinsic antidiabetic properties .Molecular Structure Analysis

The molecular formula of this compound is C13H14O4 . Its molecular weight is 234.25 . The IUPAC name is (7aR,7bS)-6-phenylhexahydrooxireno [2’,3’:4,5]pyrano [3,2-d] [1,3]dioxine .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, it is known to be a stable blocked sugar used for chiral synthesis and asymmetric reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 234.25 and a molecular formula of C13H14O4 . It is recommended to be stored at a temperature of 28°C .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity : This compound has been utilized in the synthesis of specific derivatives showing significant biological activities. For example, in the study of hypnotic activity, derivatives of 1,5:2,3-Dianhydro-4,6-O-benzylidene-D-mannitol exhibited effectiveness comparable to known hypnotic drugs (Kuszmann & Medgyes, 1980).

Chiral Complex Formers and Transphase Transfer Agents : It has been applied in the synthesis of chiral podands and crown ethers, showcasing the utility of O-alkylation in superbasic medium for synthesizing complex formers and agents for transphase transfer (Él'perina, Abylgaziev & Serebryakov, 1988).

Nucleoside Synthesis : This compound serves as a starting material for synthesizing nucleosides with adenine and uracil base moieties, demonstrating its importance in the field of nucleoside research (Hossain et al., 1999).

Synthetic Chemistry : Research has shown its application in the preparation of derivatives like 3-deoxy-3-C-nitro-d-glucal and related compounds, showcasing its versatility in synthetic chemistry (Sakakibara, Nomura & Sudoh, 1983).

Regioselective Cleavage and Chiral Ligands : Studies have explored its use in regioselective cleavage under oxidative and reductive conditions, leading to the synthesis of valuable chiral ligands (Aravind, Mohanty, Pratap & Baskaran, 2005).

Polymer Science : Its derivatives have been used in cyclopolymerizations, contributing to the synthesis of polymers with specific rotational properties and solubility characteristics (Kakuchi, Satoh, Umeda, Hashimoto & Yokota, 1995).

Antitumor Activity : There's research into derivatives of this compound for potential antitumor activities, highlighting its significance in medicinal chemistry (Kuszmann & Vargha, 1971).

Oligonucleotide Synthesis : Its use in the synthesis of oligonucleotides with purine base moieties has been investigated, demonstrating its role in the development of novel nucleic acid analogues (Hossain & Herdewijn, 1998).

Biobased Polyimides : A study has shown its application in the synthesis of novel biobased polyimides with impressive optical transparency, solubility, and thermal stability, suggesting its potential in materials science (Yang, Zhang, Huang, Liu, Wang & Chen, 2015).

Propiedades

IUPAC Name |

(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-2-4-8(5-3-1)13-15-6-9-11(17-13)12-10(16-12)7-14-9/h1-5,9-13H,6-7H2/t9-,10-,11-,12-,13?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKNJRIVJRIKQC-JVASRFHESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(O2)C3C(O1)COC(O3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H](O2)[C@H]3[C@H](O1)COC(O3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5](/img/structure/B564804.png)

![4-[(E)-1-Cyclohexyl-2-(pyridin-2-yl)ethenyl]cyclohexan-1-ol](/img/structure/B564810.png)

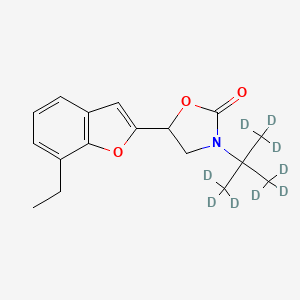

![3-(tert-Butyl-d9)-5-[7-(bromoethyl)-2-benzofuranyl]-2-oxazolidinone(Mixture of Diastereomers)](/img/structure/B564822.png)